2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

Catalog No.
S1921716
CAS No.
207738-02-1
M.F
C7H4F4O4
M. Wt
228.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

CAS Number

207738-02-1

Product Name

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

IUPAC Name

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid;hydrate

Molecular Formula

C7H4F4O4

Molecular Weight

228.1 g/mol

InChI

InChI=1S/C7H2F4O3.H2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h12H,(H,13,14);1H2

InChI Key

BTXKLSXOHABRQQ-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O

Synthesis Intermediate

TFHBH is a valuable intermediate for the synthesis of various other molecules. For instance, it can be used to prepare methyl 2,3,5,6-tetrafluoro-4-oxybenzoate, a ligand containing an electron-withdrawing group (C6F4) for attaching to a support material [1]. This specific application is useful in fields like catalysis research.

Source: [1] Sigma-Aldrich product page on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate ()

Precursor for Activity-Based Probes

TFHBH serves as a precursor for the synthesis of fluorescent activity-based probes (ABPs) applied in bioimaging [2]. ABPs are non-fluorescent molecules that become fluorescent upon reacting with a specific target molecule, such as an enzyme. Researchers can leverage these probes to visualize and study biological processes within cells.

An example is BMV109, a fluorescent ABP derived from TFHBH, used to image and identify protease activity in cells [2].

Source: [2] Ossila product page on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid ()

Development of Enzyme Inhibitors

TFHBH shows promise in the development of enzyme inhibitors. Studies have explored its potential for creating inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes involved in certain cellular processes [3].

Source: [3] Ossila product page on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid ()

TFHBH is a derivative of benzoic acid, a common organic molecule. It possesses four fluorine atoms attached to the benzene ring, making it a perfluorinated aromatic compound. Additionally, it has a hydroxyl group (OH) attached to the ring and exists as a hydrate, meaning it combines with water molecules in its crystalline structure []. TFHBH serves as a building block for the synthesis of more complex molecules relevant in scientific research [].


Molecular Structure Analysis

The key feature of TFHBH's structure is the incorporation of four fluorine atoms on the benzene ring at positions 2, 3, 5, and 6. Fluorine atoms are highly electronegative, meaning they strongly attract electrons towards themselves. This significantly alters the electronic properties of the molecule compared to non-fluorinated benzoic acid []. The presence of the hydroxyl group (OH) contributes to the acidity of TFHBH [].


Chemical Reactions Analysis

TFHBH is a versatile intermediate used in the synthesis of various compounds. One example is its application in the production of a fluorescent probe for biological imaging (BMV109) []. The reaction scheme for this synthesis is typically proprietary information of commercial entities and not readily available in scientific publications. However, research suggests that TFHBH undergoes Mitsunobu reactions, a type of chemical transformation involving inversion of alcohols [].


Physical And Chemical Properties Analysis

Limited data exists on the specific physical properties of TFHBH. However, based on its structure, it is expected to be a colorless solid with a relatively high melting point due to the presence of multiple fluorine atoms []. TFHBH is likely insoluble in water due to the combined effect of the fluorinated ring and the presence of the hydrate [].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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